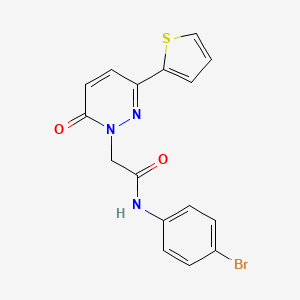![molecular formula C23H20ClN3O2 B12173592 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol](/img/structure/B12173592.png)
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a chlorophenyl group, a hydroxyphenyl group, and a tetrahydropyrazoloquinazolinone core, making it a subject of interest for various scientific research applications.
准备方法
The synthesis of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrazole Ring: The quinazolinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Functionalization: The chlorophenyl and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents and phenolic compounds.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing catalytic processes to enhance reaction efficiency .
化学反应分析
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations .
科学研究应用
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Imaging: The compound’s luminescent properties make it suitable for use as a fluorescent probe in biological imaging techniques.
Material Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its biological activity .
相似化合物的比较
Similar compounds include other quinazolinone derivatives such as:
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and use in biological imaging.
2-Phenyl-4(3H)-quinazolinone: Studied for its anticancer and anti-inflammatory activities.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its potential as a therapeutic agent in various diseases.
The uniqueness of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol lies in its specific combination of functional groups, which imparts distinct biological and chemical properties .
属性
分子式 |
C23H20ClN3O2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20ClN3O2/c1-13-20(14-9-11-15(24)12-10-14)23-25-17-6-4-8-19(29)21(17)22(27(23)26-13)16-5-2-3-7-18(16)28/h2-3,5,7,9-12,22,25,28H,4,6,8H2,1H3 |
InChI 键 |
BVKVUDBPPOHFTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


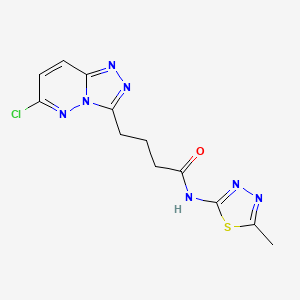

![7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173524.png)


![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
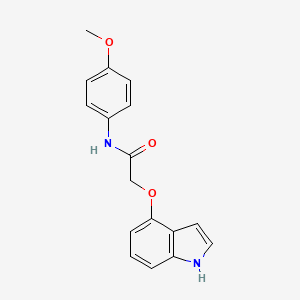
![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12173544.png)
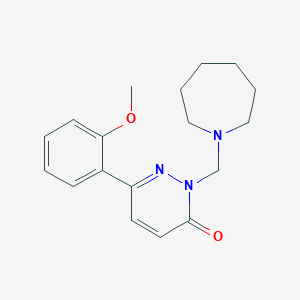
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12173558.png)
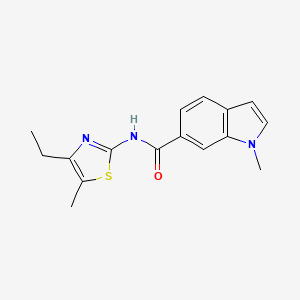
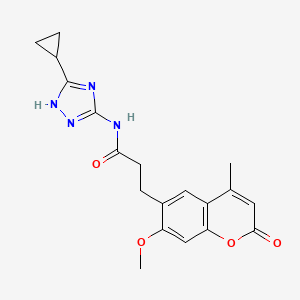
![N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12173572.png)
